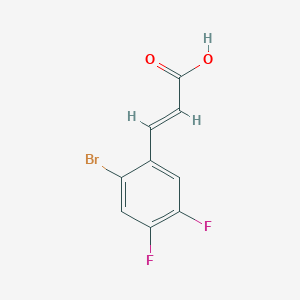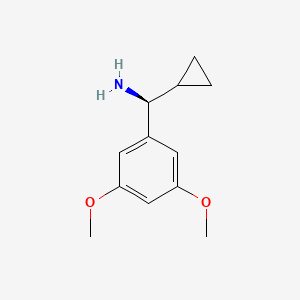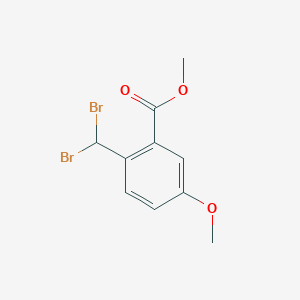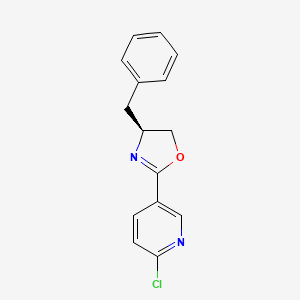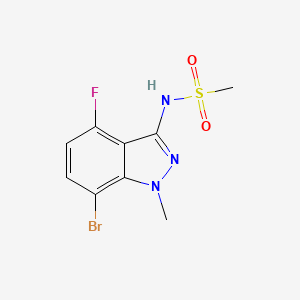
N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine and fluorine substitution on the indazole ring, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide typically involves multi-step reactions starting from commercially available precursors. One common route includes:
Formation of the Indazole Core: The indazole core can be synthesized via cyclization reactions involving hydrazines and ortho-substituted benzenes. For instance, 2-bromo-4-fluoroaniline can be reacted with hydrazine hydrate under acidic conditions to form the indazole ring.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Sulfonamide Formation: The final step involves the reaction of the indazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group, which can be oxidized to sulfone or reduced to sulfinamide.
Coupling Reactions: The indazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation can produce sulfone derivatives.
Applications De Recherche Scientifique
N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing new drugs, particularly those targeting kinases and other enzymes involved in cancer and inflammatory diseases.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involving indazole derivatives.
Chemical Biology: It serves as a probe to investigate protein-ligand interactions and enzyme activities.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as kinases. The bromine and fluorine substitutions enhance its binding affinity and selectivity towards these targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(7-chloro-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide
- N-(7-bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide
- N-(7-bromo-4-fluoro-1-ethyl-1H-indazol-3-yl)methanesulfonamide
Uniqueness
N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms provides a balance of electronic effects that can enhance its potency and selectivity as a drug candidate.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H9BrFN3O2S |
|---|---|
Poids moléculaire |
322.16 g/mol |
Nom IUPAC |
N-(7-bromo-4-fluoro-1-methylindazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H9BrFN3O2S/c1-14-8-5(10)3-4-6(11)7(8)9(12-14)13-17(2,15)16/h3-4H,1-2H3,(H,12,13) |
Clé InChI |
OJUAZJBMYHVDGD-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2C(=N1)NS(=O)(=O)C)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



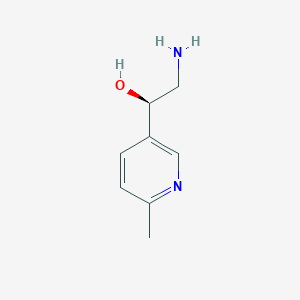
![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)
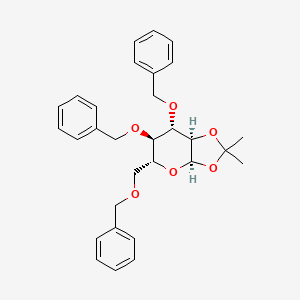
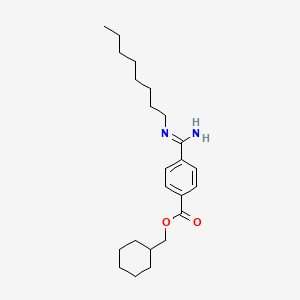
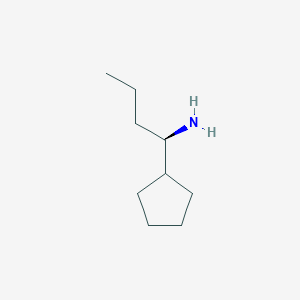
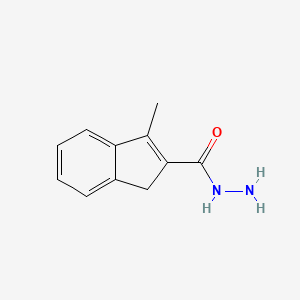
![(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12843690.png)
